molecular formula C25H23ClN4O3 B301800 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide

2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide

Cat. No. B301800
M. Wt: 462.9 g/mol
InChI Key: LTNKTNSEEGRWKM-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide, also known as ECA, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. In

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has been shown to induce apoptosis, or programmed cell death. 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has also been shown to inhibit cell proliferation and migration. Inflammation is a complex process involving the activation of various signaling pathways and the production of pro-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has been shown to inhibit the production of these cytokines, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has several advantages for lab experiments, including its high purity and stability. However, 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide is a synthetic compound that may not accurately reflect the complexity of natural systems. Additionally, the mechanism of action of 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide is not fully understood, which may limit its use in certain experiments.

Future Directions

For research on 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide include the development of more efficient synthesis methods, identification of specific targets, and exploration of potential applications in other fields.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide involves the reaction of 4-chlorophenol with 2-amino-2-oxoethyl acetate in the presence of a catalyst. The resulting product is then reacted with 9-ethyl-9H-carbazole-3-carbaldehyde hydrazone to yield 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide. This method has been optimized to produce high yields of 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide with high purity.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has been studied extensively for its potential applications in cancer therapy, as it has been shown to exhibit anti-tumor activity in various cancer cell lines. Additionally, 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has also been studied for its potential use in agriculture, as it has been shown to exhibit herbicidal activity.

properties

Product Name

2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide

Molecular Formula

C25H23ClN4O3

Molecular Weight

462.9 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O3/c1-2-30-22-6-4-3-5-20(22)21-13-17(7-12-23(21)30)14-28-29-24(31)15-27-25(32)16-33-19-10-8-18(26)9-11-19/h3-14H,2,15-16H2,1H3,(H,27,32)(H,29,31)/b28-14+

InChI Key

LTNKTNSEEGRWKM-CCVNUDIWSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CC=C41

SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CC=C41

Origin of Product

United States

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